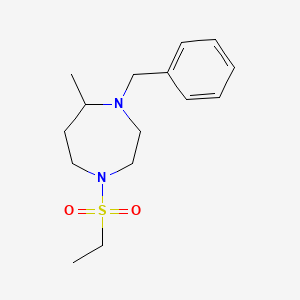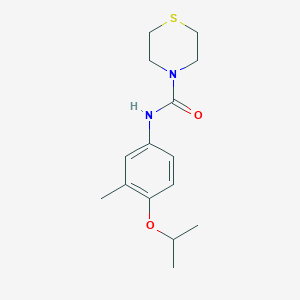
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one works by inhibiting the Notch signaling pathway, which is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Specifically, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one binds to the Notch receptor and prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one depend on the specific application and dosage used. In cancer research, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. In stem cell differentiation, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been used to promote the differentiation of pluripotent stem cells into specific cell types. In neurodegenerative disease treatment, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been investigated for its potential to promote neural regeneration and repair.
実験室実験の利点と制限
One advantage of using 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its specificity for the Notch signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. Additionally, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have low toxicity in various cell types. However, one limitation of using 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
For 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one research include investigating its potential applications in other disease areas, such as cardiovascular disease and diabetes, as well as exploring its use in combination with other therapies. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential side effects in various cell types.
合成法
The synthesis of 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves the reaction of 3,3-dimethylpyrrolidine-1-carbonyl chloride with 2-aminophenol in the presence of a base. The resulting 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one product has a white crystalline appearance and a melting point of 240-242°C.
科学的研究の応用
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential applications in various fields, including cancer research, stem cell differentiation, and neurodegenerative disease treatment. In cancer research, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the Notch signaling pathway, which plays a critical role in the development and progression of various types of cancer. In stem cell differentiation, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been used to promote the differentiation of pluripotent stem cells into specific cell types, such as neurons and cardiomyocytes. In neurodegenerative disease treatment, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been investigated for its potential to promote neural regeneration and repair.
特性
IUPAC Name |
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2)5-6-17(9-15)14(19)10-3-4-12-11(7-10)16-13(18)8-20-12/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFPBBCPNRCJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)




![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
